molecular formula C6H13Cl2NO2 B13767476 N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride CAS No. 89583-19-7

N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride

Cat. No.: B13767476
CAS No.: 89583-19-7
M. Wt: 202.08 g/mol
InChI Key: FEDFBUBSNGFRPP-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride is a β-alanine derivative featuring a methyl group and a 2-chloroethyl group attached to the nitrogen atom of the β-alanine backbone. Its molecular formula is C₇H₁₄Cl₂N₂O₂, with a molecular weight of 229.10 g/mol.

Properties

CAS No.

89583-19-7

Molecular Formula

C6H13Cl2NO2

Molecular Weight

202.08 g/mol

IUPAC Name

2-carboxyethyl-(2-chloroethyl)-methylazanium;chloride

InChI

InChI=1S/C6H12ClNO2.ClH/c1-8(5-3-7)4-2-6(9)10;/h2-5H2,1H3,(H,9,10);1H

InChI Key

FEDFBUBSNGFRPP-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCC(=O)O)CCCl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically involves the reaction of beta-alanine with N-methyl-N-(2-chloroethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted beta-alanine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine Hydrochloride

  • Molecular Formula : C₉H₁₈ClN₃O₂
  • Molecular Weight : 247.71 g/mol
  • Key Differences: Replaces the chloroethyl group with a 1-methyl-3-pyrrolidinyl substituent.
  • Applications : Used in research as a precursor for CNS-targeting compounds due to the pyrrolidine moiety’s affinity for neural receptors .

Mechlorethamine Hydrochloride (Nitrogen Mustard)

  • Molecular Formula : C₅H₁₁Cl₂N·HCl
  • Molecular Weight : 192.52 g/mol
  • Key Differences :
    • Contains two chloroethyl groups and a methylamine core, enabling DNA cross-linking via aziridinium intermediates.
    • Lacks the β-alanine backbone, resulting in higher lipophilicity.
  • Applications : Clinically used as a chemotherapeutic alkylating agent (e.g., for Hodgkin’s lymphoma) .

2-[(N,N-Diethyl)amino]ethyl Chloride Hydrochloride

  • Molecular Formula : C₆H₁₅Cl₂N
  • Molecular Weight : 172.10 g/mol
  • Key Differences: Features a diethylamino group instead of the β-alanine backbone. Simpler structure with higher lipophilicity, favoring use as an intermediate in organic synthesis.
  • Applications : Common building block for quaternary ammonium compounds and surfactants .

Physicochemical and Functional Comparisons

Structural and Solubility Profiles

Compound Backbone Reactive Groups Water Solubility LogP (Predicted)
N-Methyl-N-(2-chloroethyl)-beta-alanine HCl β-alanine Chloroethyl, Methyl High ~0.5
Mechlorethamine HCl Methylamine Bis(chloroethyl) Moderate ~1.8
2-[(N,N-Diethyl)amino]ethyl Chloride HCl Ethylamine Chloroethyl, Diethyl Low ~2.3

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